molecular formula C11H22BrNO2 B13472303 tert-butyl N-(6-bromohexan-2-yl)carbamate

tert-butyl N-(6-bromohexan-2-yl)carbamate

Cat. No.: B13472303
M. Wt: 280.20 g/mol
InChI Key: FHEPNRBBBOIJRX-UHFFFAOYSA-N
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Description

tert-Butyl N-(6-bromohexan-2-yl)carbamate: is a chemical compound with the molecular formula C11H22BrNO2 and a molecular weight of 280.202 g/mol . It is commonly used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . The compound is characterized by its tert-butyl carbamate group and a bromohexyl chain, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H22BrNO2

Molecular Weight

280.20 g/mol

IUPAC Name

tert-butyl N-(6-bromohexan-2-yl)carbamate

InChI

InChI=1S/C11H22BrNO2/c1-9(7-5-6-8-12)13-10(14)15-11(2,3)4/h9H,5-8H2,1-4H3,(H,13,14)

InChI Key

FHEPNRBBBOIJRX-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCBr)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-bromohexan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 6-bromohexan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Scientific Research Applications

Chemistry: tert-Butyl N-(6-bromohexan-2-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology and Medicine: In the field of biology and medicine, this compound is used in the synthesis of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, thereby minimizing damage to healthy tissues .

Industry: The compound is also used in the development of new materials and as a reagent in various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(6-bromohexan-2-yl)carbamate primarily involves its role as a cleavable linker in antibody-drug conjugates. The carbamate group can be cleaved under specific conditions, releasing the active drug at the target site. This targeted delivery enhances the efficacy of the drug while reducing its systemic toxicity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(6-bromohexan-2-yl)carbamate is unique due to its specific bromohexyl chain, which provides distinct reactivity and versatility in synthetic applications. Its use as a cleavable linker in ADCs highlights its importance in targeted drug delivery systems .

Biological Activity

Introduction

Tert-butyl N-(6-bromohexan-2-yl)carbamate is a carbamate derivative notable for its unique structural features, particularly the presence of a bromine atom. This compound has garnered attention in various fields, including organic synthesis and biological research, due to its potential applications as an intermediate in chemical reactions and its interactions with biological systems.

Chemical Structure

The molecular formula of this compound is C11H22BrNO2. The compound consists of a tert-butyl group attached to a carbamate functional group, which is further linked to a 6-bromohexan-2-yl moiety. The bromine atom enhances the compound's reactivity, particularly in nucleophilic substitution reactions.

Synthesis

The synthesis typically involves the reaction of tert-butyl carbamate with 6-bromohexan-2-ol under basic conditions, commonly using sodium hydride or potassium carbonate as a base. The reaction can be summarized as follows:

  • Starting Materials : Tert-butyl carbamate and 6-bromohexan-2-ol.
  • Reaction Conditions : Base (NaH or K2CO3), solvent (THF or DMF), temperature (25-50°C).
  • Purification : Standard techniques such as column chromatography or recrystallization.

The biological activity of this compound primarily arises from its ability to form covalent bonds with biological molecules. The bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions with various nucleophiles, such as amines and thiols. This property allows the compound to modify proteins and enzymes, potentially altering their function and activity.

Enzyme Inhibition

Research indicates that compounds similar to this compound can serve as enzyme inhibitors. For instance, studies have shown that carbamate derivatives can inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This inhibition could lead to increased levels of acetylcholine in synaptic clefts, which may have implications for treating neurodegenerative diseases.

Case Studies

  • Cell Viability Assays : In vitro studies using human neuroblastoma cell lines (e.g., SH-SY5Y) have demonstrated that related compounds can protect against cytotoxicity induced by amyloid-beta (Aβ), suggesting potential neuroprotective effects. These studies typically measure cell viability through MTT assays, where treated cells show significantly higher survival rates compared to controls .
  • Antimicrobial Testing : Investigations into the antimicrobial properties of similar compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic processes .

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeatureBiological Activity
Tert-butyl N-(2-hydroxyethyl)carbamateHydroxyethyl groupModerate enzyme inhibition
Tert-butyl N-(6-chlorohexan-2-yl)carbamateChlorine instead of bromineReduced reactivity in nucleophilic substitution
Tert-butyl N-(6-bromopyridin-2-YL)carbamatePyridine ringEnhanced binding affinity in receptor studies

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